

WX8 (Ro 91-4714): A Technical Guide to a Potent PIKFYVE Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

WX8, also known as Ro 91-4714, is a potent and selective ATP-competitive inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). Its high affinity and specificity for PIKFYVE have made it a valuable tool for investigating the cellular functions of this lipid kinase, particularly its role in lysosomal dynamics, autophagy, and membrane trafficking. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of **WX8**, along with detailed experimental protocols for its use in research settings.

Discovery and Chemical Properties

While the specific initial discovery program of Ro 91-4714 by Hoffmann-La Roche is not extensively detailed in publicly available literature, its identification as a potent PIKFYVE inhibitor has been established through subsequent research. **WX8** belongs to a family of chemical analogs that have been shown to disrupt multiple events in lysosome homeostasis.

The chemical structure of **WX8** is 1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone. Its chemical properties are summarized in the table below.



Property	Value	
Synonyms	Ro 91-4714	
Molecular Formula	C22H22N8O	
Molecular Weight	414.46 g/mol	
CAS Number	232935-92-1	
Appearance	White to beige powder	
Solubility	Soluble in DMSO	

Mechanism of Action and Biological Activity

WX8 functions as an ATP-competitive inhibitor of PIKFYVE kinase.[1] PIKFYVE is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that regulates endosomal and lysosomal membrane dynamics.

By inhibiting PIKFYVE, **WX8** disrupts the production of PtdIns(3,5)P₂, leading to a cascade of cellular effects, most notably the inhibition of lysosomal fission.[1] This results in the formation of enlarged lysosomes and cytoplasmic vacuoles. However, **WX8** does not affect homotypic lysosomal fusion.[1] This disruption of lysosomal homeostasis ultimately impacts cellular processes that are dependent on proper lysosomal function, such as autophagy.

The primary biological activities of **WX8** are summarized in the following table:

Parameter	Target/Cell Line	Value
Kd	PIKFYVE	0.9 nM[1]
Kd	PIP4K2C	340 nM[1]
IC ₅₀ (Antiproliferation)	A375 (melanoma)	48 nM
IC ₅₀ (Antiproliferation)	U2OS (osteosarcoma)	200 nM



The high selectivity of **WX8** for PIKFYVE over other kinases, such as PIP4K2C, makes it a precise tool for studying PIKFYVE-specific functions.[1] Its potent antiproliferative activity against certain cancer cell lines highlights its potential as a therapeutic agent, particularly for cancers that are dependent on autophagy for survival.

Experimental Protocols In Vitro PIKFYVE Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of **WX8** against PIKFYVE kinase in a biochemical assay.

Materials:

- Recombinant human PIKFYVE enzyme
- PtdIns3P substrate
- [y-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- WX8 (dissolved in DMSO)
- 96-well plates
- Scintillation counter or luminometer

Procedure:

- Prepare serial dilutions of WX8 in DMSO.
- In a 96-well plate, add the kinase reaction buffer, PtdIns3P substrate, and the diluted WX8 or DMSO (vehicle control).
- Add the recombinant PIKFYVE enzyme to each well to initiate the reaction.
- Add [y-³²P]ATP to each well and incubate at 30°C for a predetermined time (e.g., 30-60 minutes).



- Stop the reaction by adding a stop solution (e.g., 4M HCl).
- Spot the reaction mixture onto a P81 phosphocellulose paper.
- Wash the paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- For non-radioactive assays like ADP-Glo[™], follow the manufacturer's instructions to measure ADP production as an indicator of kinase activity.
- Calculate the percent inhibition for each **WX8** concentration and determine the IC₅₀ value.

Cell-Based Lysosomal Fission Assay

This protocol describes a method to visualize the effect of **WX8** on lysosomal morphology in cultured cells.

Materials:

- U2OS or other suitable cell line
- Cell culture medium and supplements
- WX8 (dissolved in DMSO)
- LysoTracker™ Red DND-99 (Thermo Fisher Scientific) or anti-LAMP1 antibody
- Formaldehyde or paraformaldehyde for cell fixation
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

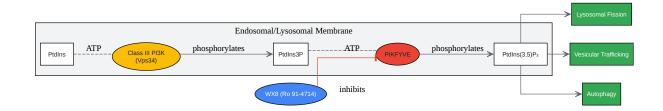
Procedure:

• Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.



- Treat the cells with various concentrations of **WX8** (e.g., 100 nM to 1 μ M) or DMSO (vehicle control) for a specified duration (e.g., 4-24 hours).
- To visualize lysosomes, incubate the live cells with LysoTracker Red (e.g., 50 nM) for 30 minutes before imaging.
- Alternatively, for immunostaining, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Incubate with a primary antibody against a lysosomal marker, such as LAMP1, overnight at 4°C.
- Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
- Wash with PBS and mount the coverslips on microscope slides.
- Image the cells using a fluorescence microscope and observe the changes in lysosomal size and morphology. WX8-treated cells are expected to show enlarged, vacuolar lysosomes compared to the small, punctate lysosomes in control cells.

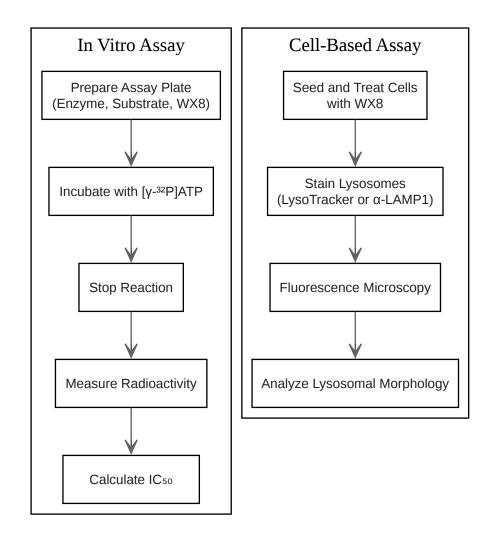
Visualizations





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Caption: **WX8** inhibits PIKFYVE, blocking PtdIns(3,5)P₂ production and downstream processes.



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Caption: Workflow for in vitro and cell-based assays to characterize **WX8** activity.

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References

- 1. researchgate.net [researchgate.net]
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